molecular formula C14H17BrN2O4 B14052936 tert-Butyl (S)-(8-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate

tert-Butyl (S)-(8-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate

Cat. No.: B14052936
M. Wt: 357.20 g/mol
InChI Key: AEVORMIIXQAJCA-UHFFFAOYSA-N
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Description

tert-Butyl (S)-(8-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and an oxazepine ring. It is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-(8-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate typically involves multiple steps. One common method includes the reaction of a suitable oxazepine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-(8-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxyl derivatives, substituted carbamates, and various bromo-oxide compounds .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (S)-(8-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of carbamate-based inhibitors .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor in the treatment of various diseases .

Industry

In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. It is valued for its stability and reactivity, making it a versatile intermediate in chemical manufacturing .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(8-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to enzyme inhibition. The bromine atom and oxazepine ring contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (S)-(8-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate is unique due to its combination of a bromine atom, an oxazepine ring, and a carbamate group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C14H17BrN2O4

Molecular Weight

357.20 g/mol

IUPAC Name

tert-butyl N-(8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)carbamate

InChI

InChI=1S/C14H17BrN2O4/c1-14(2,3)21-13(19)17-10-7-20-11-6-8(15)4-5-9(11)16-12(10)18/h4-6,10H,7H2,1-3H3,(H,16,18)(H,17,19)

InChI Key

AEVORMIIXQAJCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2=C(C=CC(=C2)Br)NC1=O

Origin of Product

United States

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